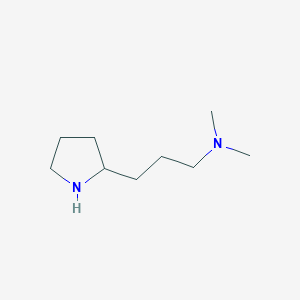

n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N,N-dimethyl-3-pyrrolidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-4-6-9-5-3-7-10-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

IQVRYZWBINJSPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where a suitable leaving group on a propan-1-amine derivative is displaced by a pyrrolidine nucleophile. The key intermediate frequently used is 3-chloro-N,N-dimethylpropan-1-amine, which reacts with pyrrolidine under controlled conditions to afford the target compound.

Typical Synthetic Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Chloro-N,N-dimethylpropan-1-amine + Pyrrolidine | Nucleophilic substitution reaction where pyrrolidine displaces the chlorine atom at the 3-position of the propan-1-amine backbone. |

| 2 | Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) | Facilitates nucleophilic substitution by stabilizing the transition state. |

| 3 | Temperature: Moderate heating (e.g., 50–80 °C) | Promotes reaction kinetics without decomposing sensitive groups. |

| 4 | Purification: Chromatographic methods (silica gel column chromatography) | Isolates the pure this compound product. |

This method is supported by data from EvitaChem, which describes the reaction of 3-chloro-N,N-dimethylpropan-1-amine with pyrrolidine as a common and efficient approach to synthesize N,N-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a close structural analog.

Alternative Synthetic Approaches

While the nucleophilic substitution is the most straightforward and commonly employed method, alternative approaches involve:

- Reductive amination : Reacting a suitable aldehyde or ketone precursor with dimethylamine and pyrrolidine under reductive conditions to form the target amine.

- Amide intermediate route : Formation of amide intermediates followed by reduction to the amine. This method is more complex and less commonly reported for this specific compound but is used in related amine syntheses.

Detailed Research Outcomes and Data

Reaction Yields and Conditions

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature | 50–80 °C | Optimal for nucleophilic substitution without side reactions |

| Reaction time | 6–24 hours | Dependent on scale and solvent |

| Yield | 60–85% | Depending on purity of starting materials and reaction control |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Polar aprotic solvents preferred |

| Purification | Silica gel chromatography | Standard for isolating pure amine |

These parameters are consistent with typical aliphatic amine substitution reactions and are supported by experimental data from synthetic chemistry literature.

Physicochemical Properties Relevant to Preparation

| Property | Value | Relevance to Preparation |

|---|---|---|

| pKa (amine) | ~10 | Indicates basicity, important for reaction conditions and purification |

| Solubility | Soluble in polar solvents (e.g., methanol, ethanol, acetonitrile) | Facilitates reaction and purification processes |

| Stability | Stable under moderate heat and neutral to basic conditions | Allows for flexible reaction conditions |

Understanding these properties assists in optimizing reaction conditions and selecting suitable solvents and purification methods.

Notes on Mechanistic and Structural Considerations

- The nucleophilic substitution mechanism involves the lone pair on the pyrrolidine nitrogen attacking the electrophilic carbon bearing the leaving group (chloride), forming the substituted product.

- The stereochemistry at the pyrrolidine ring (position 2) can influence the reaction outcome and biological activity, although racemic mixtures are often acceptable in synthetic protocols.

- The three-dimensional conformation of the molecule affects its reactivity and interaction with biological targets, which is a consideration for medicinal chemistry applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines or other reduced derivatives.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

- It serves as a building block in the preparation of heterocyclic compounds.

Biology:

- The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine:

- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry:

- It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key analogs, their substituents, biological activities, and applications:

Key Observations:

- Aromatic vs. Aliphatic Substituents: Chlorpheniramine and brompheniramine feature pyridine and halogenated aryl groups, enabling π-π stacking and hydrophobic interactions with histamine receptors .

- Enantiomeric Effects: Dexchlorpheniramine (the (S)-enantiomer) shows enhanced potency over racemic chlorpheniramine, highlighting stereochemistry’s role in activity .

- Phenothiazine Derivatives: Promazine’s phenothiazine moiety facilitates dopamine receptor antagonism, a property absent in pyridine-based antihistamines .

Pharmacokinetic and Physicochemical Properties

| Property | Chlorpheniramine | OX03771 | Promazine | Target Compound (Inferred) |

|---|---|---|---|---|

| Molecular Weight | 274.79 g/mol | ~350 g/mol (estimated) | 284.43 g/mol | ~200–250 g/mol |

| LogP (Lipophilicity) | ~3.5 | ~4.2 (styryl group) | ~4.8 (phenothiazine) | ~2.5–3.0 (pyrrolidine) |

| Metabolic Stability | Moderate | High (phenoxy group) | Low (prone to oxidation) | High (saturated ring) |

| Key Metabolites | N-demethylation | Oxidation of styryl group | Sulfoxidation | N-demethylation, ring opening |

Notes:

- The pyrrolidin-2-yl group may enhance metabolic stability compared to Promazine’s phenothiazine, which undergoes sulfoxidation .

- OX03771’s styrylphenoxy substituent contributes to higher lipophilicity, improving membrane permeability but increasing CYP450-mediated oxidation risk .

Biological Activity

n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine, also known as N,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, is an organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

The compound has the molecular formula , a molecular weight of approximately 156.27 g/mol, a density of 0.888 g/cm³, and a boiling point of about 205.99°C at 760 mmHg. Its structure features a propanamine backbone with a dimethylamino group and a pyrrolidine ring, which contribute to its unique chemical behavior and biological interactions .

Research indicates that this compound interacts with various receptors and cellular pathways. Key mechanisms include:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

This multifaceted interaction profile suggests that the compound could have therapeutic implications in treating neurological disorders or other conditions influenced by neurotransmitter systems.

Neuropharmacological Effects

Studies have highlighted the psychoactive properties of this compound, indicating its potential as a central nervous system stimulant. Its interaction with neurotransmitter systems could lead to increased alertness and cognitive enhancement .

Anticancer Potential

Preliminary research suggests that derivatives of this compound may exhibit anticancer activity. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) . The specific mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Case Studies

- Neurotransmitter Interaction Study : A study focused on the binding affinity of this compound to dopamine receptors revealed significant modulation effects, indicating its potential role in treating dopamine-related disorders .

- Anticancer Activity Assessment : In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated that it reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing N,N-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine derivatives or reductive amination. For example:

- Alkylation of Amine Precursors : Reacting a pyrrolidine-containing intermediate (e.g., 3-(pyrrolidin-2-yl)propanal) with dimethylamine under reductive conditions (e.g., NaBH₃CN) in polar aprotic solvents like DMF .

- Multi-Step Catalytic Processes : Palladium-catalyzed coupling reactions may introduce substituents, followed by dimethylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Condensation Reactions : Combining pyrrolidine-2-carbaldehyde with dimethylamine derivatives under acidic conditions (e.g., HCl) to form the target compound .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of dimethylamine (-N(CH₃)₂) and pyrrolidine protons. For example, the pyrrolidine ring protons appear as distinct multiplet signals between δ 1.5–3.0 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry, especially if the compound forms stable crystals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₂₀N₂) and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of N,N-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. toluene), and catalyst loading (e.g., 1–5 mol% Pd) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates, which can form undesired byproducts (e.g., nitrosamines) .

- Purification Strategies : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Q. What methodologies are used to assess the bioactivity of N,N-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for neurotransmitter receptors (e.g., dopamine or serotonin receptors) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptor active sites based on the compound’s stereochemistry and charge distribution .

- In Vitro Toxicity Screening : MTT assays on cell lines (e.g., HEK293) evaluate cytotoxicity, while Ames tests assess mutagenic potential .

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Methodological Answer :

- Orthogonal Validation : Confirm receptor binding results using surface plasmon resonance (SPR) alongside radioligand assays to rule out assay-specific artifacts .

- Batch-to-Batch Reproducibility : Analyze purity differences between synthetic batches via HPLC and correlate with bioactivity variations .

- Meta-Analysis of Structural Analogues : Compare data with structurally similar compounds (e.g., chlorpheniramine derivatives) to identify trends in substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.